5-Oxaspiro[2.5]octane-1-carboxylic acid
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Overview
Description
5-Oxaspiro[2.5]octane-1-carboxylic acid is a chemical compound with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused to an octane ring
Preparation Methods
The synthesis of 5-Oxaspiro[2.5]octane-1-carboxylic acid typically involves the following steps:
Chemical Reactions Analysis
5-Oxaspiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Oxaspiro[2.5]octane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Oxaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-Oxaspiro[2.5]octane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
5-oxaspiro[2.5]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)6-4-8(6)2-1-3-11-5-8/h6H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXIPZDQLVSHRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2C(=O)O)COC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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